![molecular formula C20H12N2O3 B12566234 1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione CAS No. 188707-79-1](/img/structure/B12566234.png)
1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an anthracene-9,10-dione core linked to a hydrazinyl group, which is further connected to a 4-oxocyclohexa-2,5-dien-1-ylidene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with hydrazine derivatives under controlled conditions. One common method includes the condensation of anthracene-9,10-dione with 4-oxocyclohexa-2,5-dien-1-ylidenehydrazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted anthracene derivatives, quinones, and hydrazine derivatives, each with distinct chemical and physical properties .
科学的研究の応用
1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione exerts its effects involves interactions with various molecular targets. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of specific pathways. Additionally, the anthracene-9,10-dione core can participate in redox reactions, generating reactive oxygen species that can induce cellular damage or apoptosis .
類似化合物との比較
- 1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid
- 3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene derivatives
- N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas
Uniqueness: Compared to similar compounds, 1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione stands out due to its unique combination of an anthracene-9,10-dione core and a hydrazinyl group. This structure imparts distinct reactivity and potential for diverse applications, making it a valuable compound in various fields of research .
特性
CAS番号 |
188707-79-1 |
|---|---|
分子式 |
C20H12N2O3 |
分子量 |
328.3 g/mol |
IUPAC名 |
1-[(4-hydroxyphenyl)diazenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C20H12N2O3/c23-13-10-8-12(9-11-13)21-22-17-7-3-6-16-18(17)20(25)15-5-2-1-4-14(15)19(16)24/h1-11,23H |
InChIキー |
WNLSTBVPGXOTSA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)N=NC4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


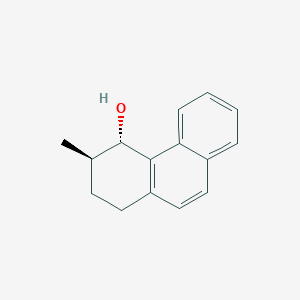
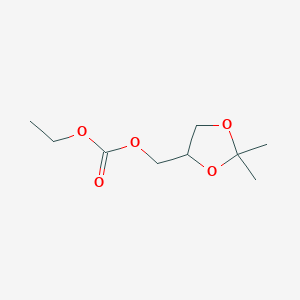

![2,2'-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12566168.png)

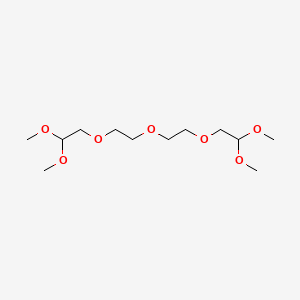
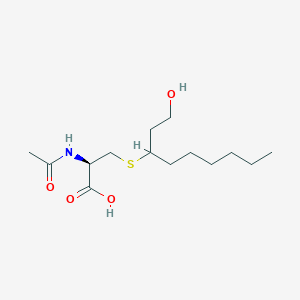
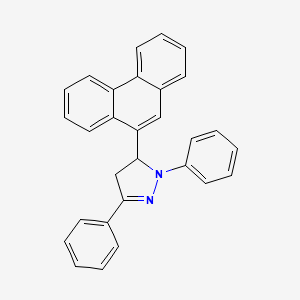
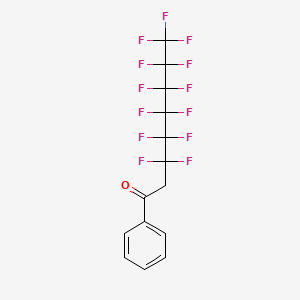
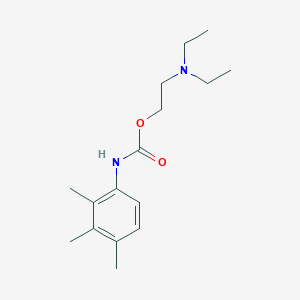
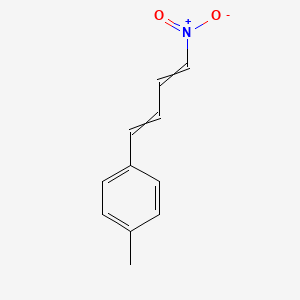
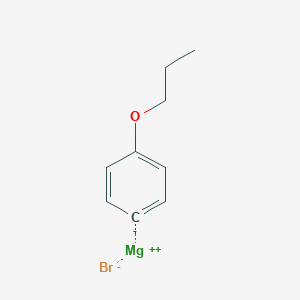
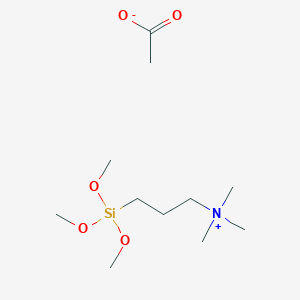
![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate](/img/structure/B12566230.png)
